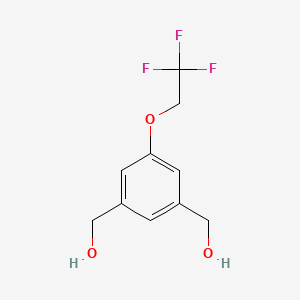
(5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol: is an organic compound characterized by the presence of trifluoroethoxy groups attached to a phenylene ring, which is further substituted with two hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol typically involves the reaction of 2,2,2-trifluoroethanol with a suitable phenylene precursor under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,2,2-trifluoroethanol reacts with a phenylene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol undergoes several types of chemical reactions, including:
Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy groups impart desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoroethoxy groups are known to enhance the bioavailability and efficacy of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its chemical stability and resistance to degradation make it suitable for high-performance materials .
Wirkmechanismus
The mechanism of action of (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share the trifluoroethoxy groups and phenylene core but differ in their additional functional groups, leading to varied biological activities.
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethoxy functionality but lacking the phenylene ring, used as a solvent and reagent in organic synthesis.
Uniqueness: (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol is unique due to its combination of trifluoroethoxy groups and hydroxymethyl substituents on a phenylene ring. This structure imparts a balance of hydrophilic and lipophilic properties, making it versatile for various applications in chemistry, biology, and industry .
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)6-16-9-2-7(4-14)1-8(3-9)5-15/h1-3,14-15H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIRHZDZFVXRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)OCC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














